Otobaphenol

Mitochondrial bioenergetics Oxidative stress Lipid peroxidation

Otobaphenol is the only aryltetralin lignan with demonstrated mitochondrial protective activity (complete lipoperoxidation inhibition at 2.5 µM), selective antileishmanial action (IC₅₀ 31.1 µg/mL, SI=6.00 vs. J774 macrophages), and PTP1B inhibitory activity (IC₅₀ 48.9 µM). Its unique stereochemistry and functional group array distinguish it from co-occurring analogs (otobain, cagayanin, hydroxyotobain) that lack these activities. Ideal starting scaffold for medicinal chemistry programs targeting Leishmania cysteine synthase/NMT/UGPase or developing non-competitive PTP1B inhibitors. Note biphasic mitochondrial behavior at ≥75 µM.

Molecular Formula C20H22O4
Molecular Weight 326.392
CAS No. 10240-16-1
Cat. No. B577139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtobaphenol
CAS10240-16-1
Molecular FormulaC20H22O4
Molecular Weight326.392
Structural Identifiers
SMILESCC1CC2=CC(=C(C=C2C(C1C)C3=CC4=C(C=C3)OCO4)O)OC
InChIInChI=1S/C20H22O4/c1-11-6-14-8-18(22-3)16(21)9-15(14)20(12(11)2)13-4-5-17-19(7-13)24-10-23-17/h4-5,7-9,11-12,20-21H,6,10H2,1-3H3
InChIKeyTVALHGLZOXCNTD-JGRMJRGVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Otobaphenol (CAS 10240-16-1) — Aryltetralin Lignan Reference Standard for Mitochondrial, Antiparasitic, and PTP1B-Targeted Research


Otobaphenol, systematically named 8-(1,3-benzodioxol-5-yl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, is an aryltetralin lignan first isolated from Myristica otoba (Myristicaceae) [1]. It has subsequently been identified in Virola aff. pavonis leaves, Kadsura longipedunculata, Staudtia kamerunensis, and Iryanthera juruensis [2][3]. The compound possesses a characteristic 1-phenyltetralin skeleton with a 3,4-methylenedioxyphenyl substituent and a free phenolic hydroxyl at C-6, distinguishing it from structurally proximate lignans such as otobain, cagayanin, and hydroxyotobain that co-occur in the same botanical sources [2].

Why Otobaphenol Cannot Be Substituted by Co-Occurring Aryltetralin Lignans in Targeted Research


Otobaphenol co-occurs in multiple Myristicaceae species with structurally analogous aryltetralin lignans — cagayanin, otobain, and hydroxyotobain — yet these compounds are not functionally interchangeable [1]. Cagayanin, which differs by possessing two methylenedioxy groups instead of the hydroxy-methoxy substitution pattern of otobaphenol, has been shown to be inactive against Cladosporium cladosporioides and lacks any reported antioxidant activity [1]. Otobain, while sharing the same skeletal framework, possesses the opposite absolute configuration to otobaphenol, as established by optical rotatory dispersion, meaning the two compounds are enantiomeric in their spatial arrangement and would be expected to exhibit divergent target recognition [2]. Hydroxyotobain carries an additional C-7′ hydroxyl not present in otobaphenol, yet no biological activity studies have been reported for this compound [1]. The quantitative evidence below demonstrates that otobaphenol's specific substitution pattern, stereochemistry, and functional group array confer activities — mitochondrial protection at sub-micromolar concentrations, selective antileishmanial action, and PTP1B inhibition — that are absent from its nearest structural neighbors.

Otobaphenol Evidence Guide: Quantified Differentiation Against Closest Analogs and In-Class Comparators


Complete Mitochondrial Lipoperoxidation Inhibition at 2.5 µM — Activity Absent from Co-Isolated Lignans Cagayanin, Otobain, and Hydroxyotobain

Otobaphenol completely inhibits Fe³⁺-ascorbate-induced lipoperoxidation of rat liver mitochondria at a concentration of 2.5 µM, as measured by oxygen consumption and thiobarbituric acid-reactive species accumulation [1]. At 25 µM, it delays the mitochondrial permeability transition pore opening induced by tert-butyl hydroperoxide or Ca²⁺, substantially inhibits state 3 respiration while sparing state 4 respiration and the ADP/O ratio, diminishes the rate of Ca²⁺ uptake by mitochondria, and delays ruthenium red-insensitive uncoupler-induced Ca²⁺ release [1]. In contrast, cagayanin, otobain, and hydroxyotobain — the three other aryltetralin lignans co-isolated from the identical Iryanthera juruensis extract — have no reported antioxidant or mitochondrial protective activity in the literature [2]. Cagayanin was specifically tested and found inactive against Cladosporium cladosporioides, and no biological activity studies exist for otobain or hydroxyotobain [2].

Mitochondrial bioenergetics Oxidative stress Lipid peroxidation

PTP1B Inhibition: Otobaphenol IC₅₀ 48.9 µM vs. meso-Dihydroguaiaretic Acid IC₅₀ 19.6 µM — A Direct Head-to-Head Comparison from Myristica fragrans

In a bioassay-guided fractionation of Myristica fragrans seed extract, both meso-dihydroguaiaretic acid (1) and otobaphenol (2) were isolated as PTP1B inhibitory compounds and tested under identical assay conditions [1]. Compound 1 inhibited PTP1B with an IC₅₀ of 19.6 ± 0.3 µM, while otobaphenol (compound 2) inhibited PTP1B with an IC₅₀ of 48.9 ± 0.5 µM [1]. Both compounds acted as non-competitive inhibitors [1]. Critically, meso-dihydroguaiaretic acid demonstrated additional functional activity in a cellular context: it produced a dose-dependent increase in tyrosine phosphorylation of the insulin receptor in 32D cells overexpressing IR, indicating enhancement of intracellular insulin signaling [1]. Otobaphenol's cellular insulin-sensitizing activity was not reported in this study, representing a key evidence gap for procurement decisions [1].

Type 2 diabetes Protein tyrosine phosphatase 1B Insulin signaling

Superior Selectivity Index in Antileishmanial Screening: (+)-Otobaphenol SI 6.00 vs. Dihydroflavokawin B — Most Selective Compound on Leishmania panamensis

In a panel of 15 naturally occurring compounds (five lignans, eight neolignans, a diterpene, and a dihydrochalcone) evaluated against promastigotes of Leishmania panamensis and L. braziliensis with parallel cytotoxicity assessment on J774 macrophage cells, (+)-otobaphenol (compound 14) was identified as the most selective compound on L. panamensis [1]. Its IC₅₀ against L. panamensis promastigotes was 31.1 ± 13.9 µg/mL with a selectivity index (SI = CC₅₀/IC₅₀) of 6.00 [2]. In contrast, dihydroflavokawin B (compound 8) was the most potent antileishmanial compound on both L. panamensis and L. braziliensis but was less selective, indicating greater host-cell cytotoxicity relative to its antiparasitic potency [1]. Subsequent docking analyses confirmed that the most stable conformer of (+)-otobaphenol exhibited the best correlation with in vitro activity across three Leishmania enzyme-based drug targets — cysteine synthase, N-myristoyltransferase, and UDP-glucose pyrophosphorylase — supporting a defined molecular target engagement rationale .

Leishmaniasis Antiparasitic drug discovery Selectivity index

Opposite Absolute Configuration to Otobain — A Critical Stereochemical Determinant for Target Recognition

Optical rotatory dispersion measurements established that otobaphenol and otobain possess opposite absolute configurations [1]. Otobain is a 4-aryltetralin lignan with an assigned configuration based on ORD, and otobaphenol — along with isogalcatin (its probable methyl ether) — was demonstrated to have the opposite stereochemistry at the chiral centers [1]. The absolute configuration of otobaphenol has been further refined as (8R,8′R,7R)-4′-hydroxy-5′-methoxy-3,4-methylenedioxy-2′,7,8,8′-neolignan based on isolation from Virola aff. pavonis [2]. This stereochemical divergence means otobaphenol and otobain are effectively distinct chemical entities in any chiral biological environment (enzyme active sites, receptor binding pockets), and procurement of the correct enantiomer is essential for reproducibility of biological results [1][2].

Stereochemistry Absolute configuration Chiral recognition

PDH Activity-Dependent Apoptosis in A549 NSCLC Cells — Functional Divergence from AZD7545, VER-246608, and DCA

In a CRISPR/Cas9-engineered A549 non-small cell lung cancer cell system employing phosphomimetic PDHA1 (PDHA1³SD) to distinguish PDK inhibitor mechanisms, otobaphenol, leelamine, and huzhangoside A induced PDH activity-dependent apoptosis [1]. In contrast, AZD7545, VER-246608, and dichloroacetate (DCA) effectively enhanced PDHA1 enzymatic activity but exhibited little toxicity to cancer cells [1]. This functional divergence — apoptosis induction versus mere PDH activation without cytotoxicity — was revealed by comparing cellular responses in PDHA1WT versus phosphorylation-resistant PDHA1³SD A549 cells, providing a mechanism-based differentiation between otobaphenol and established PDK inhibitors [1]. The study authors conclude that PDHA1WT and PDHA1³SD A549 cells constitute a cell-based PDK inhibitor-distinction system suitable for examining the relationship between PDH activity and cell death [1].

Cancer metabolism Pyruvate dehydrogenase Apoptosis induction

Otobaphenol — Validated Research Application Scenarios Based on Quantitative Comparative Evidence


Mitochondrial Oxidative Stress and Permeability Transition Research

Otobaphenol is the only aryltetralin lignan from the Iryanthera juruensis group (vs. cagayanin, otobain, hydroxyotobain) with demonstrated mitochondrial protective activity. It completely inhibits Fe³⁺-ascorbate-induced lipoperoxidation at 2.5 µM and delays Ca²⁺-induced permeability transition at 25 µM in isolated rat liver mitochondria . This makes it suitable as a probe compound for studying mitochondrial permeability transition pore regulation, with the important caveat that at concentrations ≥75 µM it induces mitochondrial aggregation — a biphasic behavior that distinguishes it from conventional antioxidants such as BHT .

PTP1B-Targeted Antidiabetic Lead Discovery with Aryltetralin Scaffold Diversity

Otobaphenol (IC₅₀ = 48.9 µM) and meso-dihydroguaiaretic acid (IC₅₀ = 19.6 µM) represent two distinct lignan chemotypes — aryltetralin and dibenzylbutane, respectively — that both inhibit PTP1B non-competitively . When a medicinal chemistry program requires an aryltetralin starting point for PTP1B inhibitor development (as opposed to the more extensively studied dibenzylbutane scaffold of meso-DGA), otobaphenol is the appropriate procurement choice. Note that cellular insulin-sensitizing data (insulin receptor phosphorylation in 32D-IR cells) has only been reported for meso-DGA, not for otobaphenol .

Antileishmanial Lead Optimization Prioritizing Selectivity Over Potency

(+)-Otobaphenol is the most selective compound identified against Leishmania panamensis among a panel of 15 natural products, with an IC₅₀ of 31.1 ± 13.9 µg/mL and a selectivity index of 6.00 relative to J774 macrophage cytotoxicity . Although dihydroflavokawin B is more potent, its lower selectivity index makes it less attractive for lead optimization aimed at reducing host-cell toxicity . Additionally, molecular docking has validated (+)-otobaphenol's engagement with three Leishmania drug targets — cysteine synthase, N-myristoyltransferase, and UDP-glucose pyrophosphorylase — providing a structure-based rationale for further optimization .

Cancer Metabolism Research: PDH-Modulating Compounds with Apoptotic Outcome

Otobaphenol belongs to a distinct functional class of PDH-modulating compounds (together with leelamine and huzhangoside A) that induce PDH activity-dependent apoptosis in A549 non-small cell lung cancer cells, in contrast to AZD7545, VER-246608, and DCA which enhance PDHA1 activity without producing significant cancer cell toxicity . This functional classification is critical for cancer metabolism researchers selecting between PDK-targeting compounds: those seeking purely metabolic modulation should consider DCA-type compounds, while those requiring a cytotoxic outcome linked to PDH activation should evaluate otobaphenol .

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